molecular formula C14H15NO B1462031 1-(2-Phenoxyphenyl)ethan-1-amine CAS No. 1019573-79-5

1-(2-Phenoxyphenyl)ethan-1-amine

Cat. No.: B1462031
CAS No.: 1019573-79-5
M. Wt: 213.27 g/mol
InChI Key: RCVUOJLMRKMBRS-UHFFFAOYSA-N
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Description

“1-(2-Phenoxyphenyl)ethan-1-amine” is an organic compound with the CAS Number: 1019573-79-5 . It has a molecular weight of 213.28 . The IUPAC name for this compound is 1-(2-phenoxyphenyl)ethanamine . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a phenoxyphenyl group attached.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 213.28 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-(2-Phenoxyphenyl)ethan-1-amine are not clearly defined in the available literature. It’s likely that this compound influences several pathways, given its potential to interact with various targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. These effects would depend on the compound’s targets and mode of action. More research is needed to describe these effects .

Biochemical Analysis

Biochemical Properties

1-(2-Phenoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate the release and reuptake of these neurotransmitters, thereby affecting mood and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, it can bind to G-protein coupled receptors, triggering a cascade of intracellular events that result in altered cellular responses. Additionally, this compound can inhibit or activate enzymes, thereby modulating their activity and influencing metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound is relatively stable under standard conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its breakdown, resulting in the formation of degradation products. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, with potential therapeutic benefits such as mood enhancement and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, the compound may undergo phase II metabolic reactions, such as glucuronidation or sulfation, further enhancing its excretion . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, the compound may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its activity and function within the cell.

Properties

IUPAC Name

1-(2-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUOJLMRKMBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019573-79-5
Record name 1-(2-phenoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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